
5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile
Descripción general
Descripción
5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile, also known as 2BACM, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. 2BACM is a heterocyclic compound, which means that it contains atoms of different elements in a cyclic structure. It is a colorless, crystalline solid that is soluble in organic solvents, making it a useful reagent for organic synthesis. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in research and lab experiments.
Aplicaciones Científicas De Investigación
Photochemistry and Compound Transformation
Research on photochemistry of halogenated compounds similar to 5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile demonstrates their potential in generating novel photochemical reactions. For instance, the study on the photochemistry of substituted halogenophenols reveals the complex behavior of these compounds under light, leading to various photoproducts and transient species with potential applications in understanding chemical reactivity and designing light-responsive materials (Bonnichon et al., 1999).
Herbicide Resistance and Detoxification
The application of genetic engineering to confer herbicide resistance in plants through the expression of detoxification genes offers insights into potential biotechnological uses. A study demonstrated the expression of a nitrilase gene in tobacco plants, conferring resistance to the herbicide bromoxynil, a compound structurally related to the one , illustrating the potential of similar compounds in developing herbicide-resistant crops (Stalker et al., 1988).
Antimicrobial Activity
Compounds within the halogenated benzonitrile family have been explored for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. For example, the synthesis and evaluation of bromo-substituted indole derivatives for their antimicrobial activities highlight the potential of brominated compounds in contributing to new therapeutic options (Gadaginamath & Patil, 2002).
Chemical Synthesis and Industrial Applications
The chemical synthesis of key intermediates for pharmaceuticals involves halogenated benzonitriles, indicating their role in the production of medically important compounds. An example is the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in the production of Febuxostat, showcasing the utility of such compounds in pharmaceutical manufacturing processes (Meng Fan-hao, 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar 2-bromoacetyl group have been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
The 2-bromoacetyl group is known to interact with its targets, leading to changes at the molecular level
Biochemical Pathways
The interaction of similar compounds with prostaglandin g/h synthase 1 suggests a potential impact on theprostanoid synthesis pathway .
Result of Action
Given the potential interaction with Prostaglandin G/H synthase 1, it may influence the production of prostanoids .
Propiedades
IUPAC Name |
5-(2-bromoacetyl)-2-chloro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-2-9(12)7(5-13)3-8(6)10(14)4-11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVGBNPNAXBNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)CBr)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230263 | |
| Record name | Benzonitrile, 5-(2-bromoacetyl)-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile | |
CAS RN |
1375302-43-4 | |
| Record name | Benzonitrile, 5-(2-bromoacetyl)-2-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 5-(2-bromoacetyl)-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



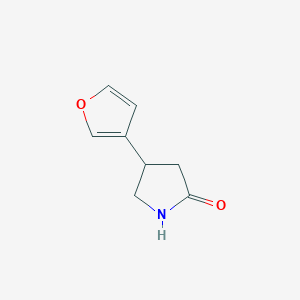
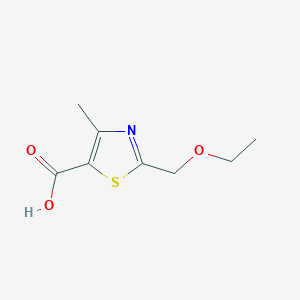

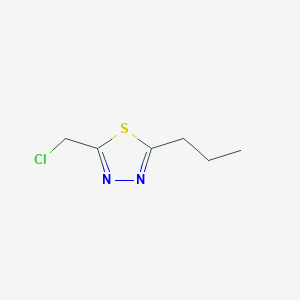


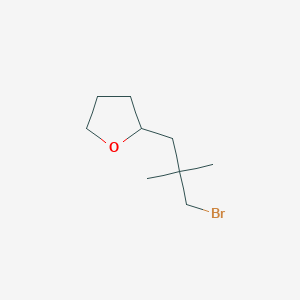
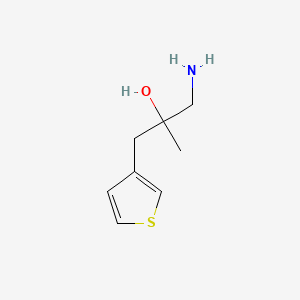
![5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528854.png)

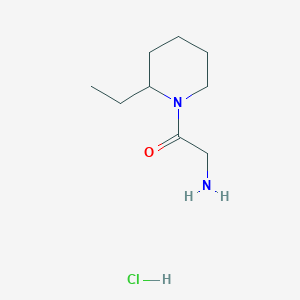


![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)